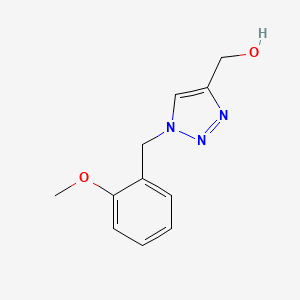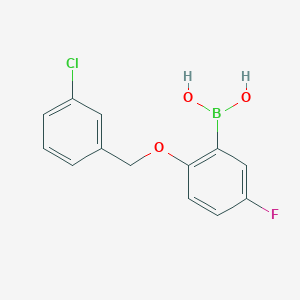
(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid
Übersicht
Beschreibung
The compound (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid is a type of boronic acid. It has a linear formula of C6H4OCH2C6H4ClB(OH)2 and a molecular weight of 262.50 . It is a solid substance .
Molecular Structure Analysis
The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to a chlorobenzyl group through an oxygen atom . The InChI key for this compound isXHGOCNFADOJUMW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 153-158°C . It has a molecular weight of 262.50 g/mol . The compound has a topological polar surface area of 49.7 Ų, a heavy atom count of 18, and a complexity of 252 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Fluorescence Quenching and Spectroscopic Applications
Boronic acid derivatives, including (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid, are utilized in fluorescence quenching studies. These studies are essential for understanding the behavior of molecules in various environments and can lead to the development of new materials with specific photophysical properties. For instance, the fluorescence quenching study of boronic acid derivatives in alcohols has led to insights into the existence of different conformers of the solutes in the ground state (H. S. Geethanjali et al., 2015).
Role in Sensing and Material Chemistry
Boronic acids are increasingly used in diverse research areas due to their interactions with diols and strong Lewis bases. This interaction makes them useful in various sensing applications. The key interaction of boronic acids with diols allows utilization in areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics (Karel Lacina et al., 2014).
Biomedical Applications
In the field of biomedical research, boronic acid derivatives are being explored for their potential in constructing glucose sensing materials that operate at the physiological pH of bodily fluids. This has significant implications for diabetes management and other health conditions that require monitoring of blood sugar levels (Sasmita Das et al., 2003).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound, such as (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid, transfers an organic group to the palladium .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it plays a role in the synthesis of various organic compounds .
Result of Action
The result of the action of (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This process enables the synthesis of a wide range of organic compounds.
Action Environment
The action of (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . .
Eigenschaften
IUPAC Name |
[2-[(3-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENHUHUJPYUZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655563 | |
| Record name | {2-[(3-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid | |
CAS RN |
1256355-83-5 | |
| Record name | {2-[(3-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



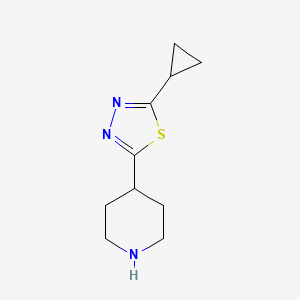

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

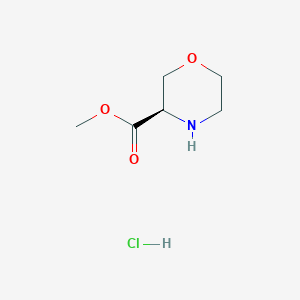
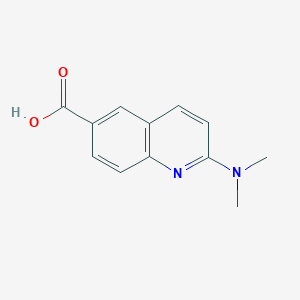
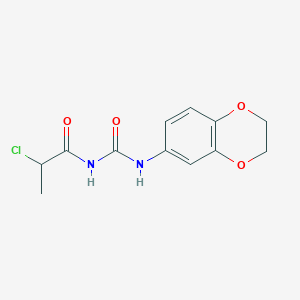

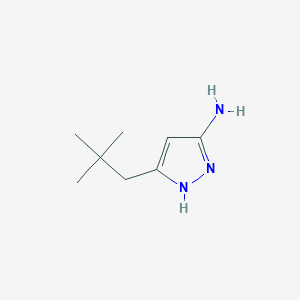
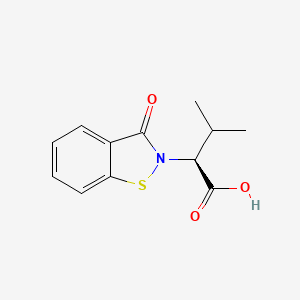
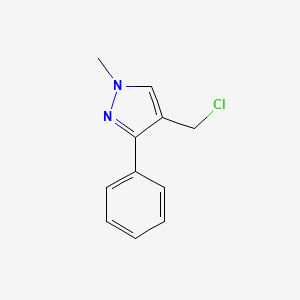
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
